Technical Documentation Center

4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine
  • CAS: 1785475-67-3

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine

This document provides an in-depth technical guide for the synthesis and structural elucidation of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine, a heterocyclic compound with potential applications as a structural scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis and structural elucidation of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine, a heterocyclic compound with potential applications as a structural scaffold in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering not only a step-by-step protocol but also the underlying scientific rationale for the selected methodologies.

Strategic Approach to Synthesis: Retrosynthetic Analysis

The cornerstone of an efficient chemical synthesis is a logical retrosynthetic analysis. For the target molecule, 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine, the most logical disconnection is at the ether linkage (C-O bond). This disconnection reveals two primary synthons: a 2,3-dihydro-1H-inden-2-yl (indanyl) cation equivalent and a piperidin-4-olate anion equivalent, or vice-versa. This leads to two practical starting materials: 2-indanol and a 4-substituted piperidine. The piperidine's nitrogen atom must be considered, as its nucleophilicity necessitates the use of a protecting group during synthesis to prevent unwanted side reactions.

G TM Target Molecule 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine Disconnect C-O Ether Disconnection TM->Disconnect Synthons Synthons: Indan-2-yl Cation & Piperidin-4-olate Anion Disconnect->Synthons SMs Starting Materials: 2-Indanol & N-Protected 4-Hydroxypiperidine Synthons->SMs

Caption: Retrosynthetic analysis of the target molecule.

Selection of Synthetic Pathway: The Williamson Ether Synthesis

Two primary methodologies are typically considered for the formation of the ether bond: the Mitsunobu reaction and the Williamson ether synthesis.

  • Mitsunobu Reaction : This one-pot reaction converts two alcohols into an ether using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[1][2] It proceeds with a clean inversion of stereochemistry at the alcohol that becomes the electrophile.[2] While efficient, it often requires extensive chromatographic purification to remove stoichiometric phosphine oxide and reduced azodicarboxylate byproducts.[3]

  • Williamson Ether Synthesis : This classic and robust method involves the reaction of an alkoxide with an alkyl halide or sulfonate via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] It is widely used in both laboratory and industrial settings due to its reliability and broad scope.[5] For a successful Sₙ2 reaction, the electrophilic carbon should have minimal steric hindrance; primary and secondary alkylating agents are preferred, as tertiary substrates lead predominantly to elimination products.[6][7]

Rationale for Selection: For this synthesis, the Williamson ether synthesis is selected as the more strategic and scalable approach. We will employ a strategy where the N-protected piperidin-4-olate acts as the nucleophile and a 2-indanyl derivative with a good leaving group (a tosylate) serves as the electrophile. This pathway is chosen for its straightforward execution, high potential yield, and the relative ease of purification compared to the Mitsunobu reaction. The secondary nature of the indanyl electrophile is suitable for the Sₙ2 reaction.[8]

Detailed Experimental Protocols

The synthesis is designed as a three-step process: (1) preparation of the tosylated electrophile from 2-indanol, (2) the core Williamson ether synthesis reaction, and (3) deprotection of the piperidine nitrogen to yield the final product.

G cluster_0 Step 1: Electrophile Preparation cluster_1 Step 2: Williamson Ether Synthesis (Sₙ2) cluster_2 Step 3: Deprotection Indanol 2-Indanol TsCl TsCl, Pyridine Indanol->TsCl Tosylate Indan-2-yl Tosylate TsCl->Tosylate Coupling Ether Coupling Tosylate->Coupling Hydroxypiperidine N-Boc-4-hydroxypiperidine NaH NaH, THF Hydroxypiperidine->NaH Alkoxide Piperidin-4-olate Nucleophile NaH->Alkoxide Alkoxide->Coupling ProtectedProduct N-Boc Protected Product Coupling->ProtectedProduct TFA TFA, DCM ProtectedProduct->TFA FinalProduct Final Product TFA->FinalProduct

Caption: The three-step synthetic workflow.

Step 1: Synthesis of 2,3-dihydro-1H-inden-2-yl 4-methylbenzenesulfonate (Indan-2-yl Tosylate)

Rationale: To facilitate the Sₙ2 reaction, the hydroxyl group of 2-indanol must be converted into a good leaving group. A tosylate group is an excellent choice due to its stability and high reactivity in nucleophilic substitution reactions.[6] Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction.

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-indanol (1.0 eq) in anhydrous pyridine (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature, stirring overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into cold 1 M hydrochloric acid (HCl) to precipitate the product and neutralize excess pyridine.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of tert-butyl 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine-1-carboxylate

Rationale: This step is the core Williamson ether synthesis. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming the potent alkoxide nucleophile.[8] Tetrahydrofuran (THF) is an appropriate aprotic solvent. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from competing with the alkoxide as a nucleophile.

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flask under an inert atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.

  • Add a solution of Indan-2-yl tosylate (from Step 1, 1.0 eq) in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the protected product.[9]

Step 3: Synthesis of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine

Rationale: The final step involves the removal of the Boc protecting group to yield the target primary amine. This is achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an appropriate solvent.[10][11] The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

Procedure:

  • Dissolve the purified product from Step 2 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, which can be further purified if necessary.

Structural Characterization and Data Analysis

Confirmation of the synthesized compound's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques. The expected data provides a self-validating system for the protocol's success.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Analysis FinalProduct Final Product (Purified) NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR FTIR FTIR Spectroscopy FinalProduct->FTIR MS Mass Spectrometry FinalProduct->MS HPLC HPLC / LC-MS FinalProduct->HPLC

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[12]

¹H NMR - Predicted Data
Chemical Shift (δ, ppm)
~ 7.10 - 7.25
~ 4.60
~ 3.65
~ 3.20 - 2.80
~ 2.00
~ 1.65
~ 1.50 (broad)
¹³C NMR - Predicted Data
Chemical Shift (δ, ppm)
~ 140
~ 126
~ 124
~ 80
~ 75
~ 45
~ 39
~ 32

Note: Predicted values are estimates. Actual spectra should be compared against these assignments.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

FTIR - Predicted Characteristic Peaks
Wavenumber (cm⁻¹)
3350 - 3300 (broad)
3100 - 3000
2950 - 2850
1605, 1480
1150 - 1085
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Molecular Formula: C₁₄H₁₉NO

  • Molecular Weight: 217.31 g/mol

  • Expected Result (ESI-MS): A prominent peak at m/z = 218.15 [M+H]⁺.[14] The high-resolution mass spectrum (HRMS) should confirm the molecular formula to within ±5 ppm.

Conclusion

This guide details a robust and reliable three-step synthesis for 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine based on the Williamson ether synthesis. The provided protocols, grounded in established organic chemistry principles, are designed for reproducibility. The comprehensive characterization plan, including predicted spectroscopic data, offers a clear framework for validating the structure and purity of the final compound. This work provides a solid foundation for researchers requiring this valuable molecular scaffold for further investigation in drug discovery and development.

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Teach the Mechanism. A, B, C's of Williamson Ether Synthesis. Available at: [Link]

  • Organic-Chemistry.org. Mitsunobu Reaction. Available at: [Link]

  • KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. Available at: [Link]

  • ACS Publications. Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • Chemistry Steps. Mitsunobu Reaction. Available at: [Link]

  • Defense Technical Information Center. Piperidine Synthesis. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • National Center for Biotechnology Information. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]

  • NIST WebBook. Piperidine. Available at: [Link]

  • PubChem. 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine. Available at: [Link]

  • ResearchGate. FT-IR spectra of 4-piperidinecarboxylic acid. Available at: [Link]

  • ResearchGate. Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR Spectrum of Compound 4a. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Operando FT-IR spectroscopy. Available at: [Link]

  • CNR-IRIS. Tetrahedron. Available at: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • ResearchGate. Synthesis and crystal structure of 3-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole. Available at: [Link]

  • National Center for Biotechnology Information. (E)-2-[4-(Piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one. Available at: [Link]

  • ResearchGate. Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Available at: [Link]

  • EMBL-EBI. Identification of an orally active opioid receptor-like 1 (ORL1) receptor antagonist. Available at: [Link]

  • MDPI. (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Available at: [Link]

  • Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Available at: [Link]

  • PubChem. 3-(4-hydroxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. Available at: [Link]

  • alpaipars. NMR spectroscopy in pharmacy. Available at: [Link]

  • NIST WebBook. 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl-. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Cell-based assay protocols for 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine

Application Note: Pharmacological Profiling of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine Scaffolds Part 1: Introduction & Strategic Rationale 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine represents a privileged chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine Scaffolds

Part 1: Introduction & Strategic Rationale

4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine represents a privileged chemical scaffold in Central Nervous System (CNS) drug discovery. The structural fusion of a lipophilic indane ring (mimicking the phenyl ring of monoamines) with a basic piperidine moiety via an ether linkage creates a pharmacophore with high affinity potential for Monoamine Transporters (SERT, NET, DAT) and Sigma Receptors (


-1, 

-2)
.

This Application Note provides a rigorous, self-validating framework for characterizing the biological activity of this compound. Unlike generic screening, these protocols are designed to deconstruct the specific mechanism of action (MoA) relevant to depression, neuropathic pain, and cognitive modulation.

Core Scientific Logic (The "Why")
  • Target Prediction: The indanyl-piperidine motif structurally overlaps with known inhibitors like Indatraline and Indeloxazine. Therefore, the primary assay must quantify functional uptake inhibition of neurotransmitters.

  • Affinity vs. Efficacy: A binding assay alone is insufficient. We must pair Radioligand Binding (affinity) with Functional Uptake (efficacy) to distinguish between a "silent binder" and a potent inhibitor.

  • Safety Profiling: CNS-active amines often carry cardiotoxicity (hERG) or cytotoxicity risks. A Cell Viability Counter-Screen is mandatory to validate that functional inhibition is not an artifact of cell death.

Part 2: Experimental Protocols

Protocol A: Functional Neurotransmitter Uptake Assay (Fluorescence-Based)

Objective: To determine the IC50 of the compound against the Serotonin Transporter (SERT) using a fluorescent substrate analog.

Mechanism: This assay utilizes ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) , a fluorescent monoamine mimic that is actively transported by SERT, NET, and DAT. If 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine binds the transporter, it blocks ASP+ entry, reducing intracellular fluorescence.

Materials:

  • Cell Line: HEK-293 stably expressing human SERT (hSERT).

  • Reagents:

    • ASP+ (Sigma-Aldrich).

    • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

    • Reference Inhibitor: Fluoxetine (10 µM).

  • Detection: Fluorescence Plate Reader (Ex: 475 nm / Em: 605 nm).

Step-by-Step Methodology:

  • Cell Seeding: Plate hSERT-HEK293 cells at 40,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate for 24 hours at 37°C/5% CO2.

  • Compound Preparation:

    • Dissolve 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in Assay Buffer (Final DMSO < 0.1%).

  • Pre-Incubation:

    • Remove culture media and wash cells 1x with 100 µL Assay Buffer.

    • Add 50 µL of diluted compound to wells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Substrate Addition:

    • Add 50 µL of 20 µM ASP+ solution (Final concentration: 10 µM).

    • Critical Step: Do not wash the compound off. This is a competitive uptake assay.

  • Kinetic Measurement:

    • Immediately transfer to the plate reader.

    • Measure fluorescence every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the Slope (RFU/min) of the linear uptake phase (typically 5–20 min).

    • Normalize Slope to Vehicle Control (100% Uptake) and Fluoxetine Control (0% Uptake).

Validation Criteria:

  • Z'-Factor: Must be > 0.5 for the assay to be considered robust.

  • Signal Window: Vehicle slope should be >5x the background (non-transfected cells).

Protocol B: Sigma-1 Receptor ( 1R) Radioligand Binding Assay

Objective: To quantify the binding affinity (


) of the compound for the Sigma-1 receptor, a common off-target or primary target for indanyl-piperidines.

Materials:

  • Membrane Source: Jurkat cell membranes or Guinea pig brain homogenate (rich in

    
    1R).
    
  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).

  • Non-Specific Binder: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Preparation: Thaw membranes and homogenize in Tris-HCl buffer. Dilute to 10–20 µg protein/well.

  • Reaction Assembly (in 96-well plate):

    • Total Binding: 50 µL Membrane + 50 µL [³H]-Pentazocine (2 nM final) + 50 µL Buffer.

    • Non-Specific Binding (NSB): 50 µL Membrane + 50 µL [³H]-Pentazocine + 50 µL Haloperidol (10 µM).

    • Test Compound: 50 µL Membrane + 50 µL [³H]-Pentazocine + 50 µL Compound (10 concentrations).

  • Incubation: Incubate for 120 minutes at 37°C .

    • Note: Sigma receptors require longer equilibration times than GPCRs due to their intracellular localization and slow kinetics.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash 3x with ice-cold Tris buffer.

  • Counting: Add scintillation cocktail and count CPM (Counts Per Minute) on a beta-counter.

Data Analysis:

  • Calculate Specific Binding = (Total CPM - NSB CPM).

  • Fit data to a one-site competition model to derive

    
    .
    
  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

Part 3: Data Visualization & Analysis

Signaling Pathway & Mechanism

The following diagram illustrates the competitive inhibition mechanism at the presynaptic neuron, highlighting the specific intervention point of the indanyl-piperidine scaffold.

Inhibition_Mechanism Synapse Synaptic Cleft Serotonin Serotonin (5-HT) SERT SERT (Transporter) Serotonin->SERT Native Substrate Presynaptic Presynaptic Cytosol SERT->Presynaptic Reuptake Compound 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine Compound->Synapse Increases 5-HT Conc. Compound->SERT Competitive Binding

Figure 1: Mechanism of Action. The compound competes with Serotonin for the substrate binding site on SERT, preventing reuptake and potentiating synaptic signaling.

Experimental Workflow Diagram

This flowchart guides the researcher through the critical decision points of the profiling campaign.

Assay_Workflow cluster_0 Primary Screen cluster_1 Secondary Profiling Start Compound Synthesis Solubility DMSO Solubility Check Start->Solubility Uptake SERT/NET Uptake Assay (Protocol A) Solubility->Uptake Binding Sigma-1 Binding (Protocol B) Uptake->Binding If IC50 < 1µM Tox Cell Viability (Counter-Screen) Uptake->Tox Mandatory Decision Selectivity Analysis Binding->Decision Tox->Decision Lead Lead Candidate Decision->Lead High Potency Low Tox

Figure 2: Screening Cascade. A logical progression from functional screening to selectivity and safety profiling.

Part 4: Expected Results & Interpretation

ParameterHigh Potency (Lead)Moderate ActivityInactive / Artifact
SERT IC50 (Uptake) < 100 nM100 nM – 1 µM> 10 µM
Sigma-1 Ki (Binding) < 50 nM50 nM – 500 nM> 1 µM
Selectivity Ratio > 10-fold (vs. Tox)2-5 fold< 1 (Cytotoxic)
Hill Slope 0.8 – 1.2< 0.8 (Aggregation?)N/A

Troubleshooting Notes:

  • Steep Hill Slopes (> 2.0): Often indicate compound aggregation or non-specific membrane disruption rather than true binding. Add 0.01% Triton X-100 to the buffer.

  • High Background in ASP+ Assay: Ensure cells are washed thoroughly before adding the substrate. Extracellular ASP+ is highly fluorescent.

References

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology.

  • Schwartz, J. B., et al. (2012). Fluorescence-based assays for the assessment of monoamine transporter function. Nature Protocols.

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Application

Application Note: 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine in Neuroscience Research

This Application Note provides a comprehensive technical guide for 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine , a privileged pharmacophore and key intermediate in the discovery of ligands for Sigma receptors , Muscarin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine , a privileged pharmacophore and key intermediate in the discovery of ligands for Sigma receptors , Muscarinic acetylcholine receptors (mAChRs) , and Voltage-gated ion channels .[1]

[1]

Introduction & Scientific Significance

4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine (often referred to as the Indanyloxy-piperidine Core ) is a versatile structural motif widely employed in neuroscience research.[1] It serves as a high-affinity pharmacophore for several critical CNS targets. Its rigid indane ring, linked via an ether oxygen to a piperidine moiety, provides a distinct spatial arrangement that mimics the binding epitopes of endogenous neurotransmitters and modulators.[1]

Key Neuroscience Applications:
  • Sigma-1 Receptor (σ1R) Ligands: The core structure is a classic template for σ1R agonists and antagonists, investigated for neuroprotection, depression, and neuropathic pain.[1] The lipophilic indane group occupies the primary hydrophobic pocket of the σ1R.[1]

  • Muscarinic M1/M4 Allosteric Modulators: N-substituted derivatives of this core have shown efficacy as Positive Allosteric Modulators (PAMs) for treating cognitive deficits in schizophrenia and Alzheimer's disease.[1]

  • Ion Channel Blockers: This scaffold is utilized in the design of T-type Calcium Channel (Cav3.x) blockers and Sodium Channel (Nav1.[1]7) inhibitors for epilepsy and pain management.[1]

Mechanism of Action & Target Interaction[1]

The biological activity of this scaffold depends heavily on the substituent attached to the piperidine nitrogen (


-group).[1] The core itself acts as the "anchor," facilitating hydrophobic interactions and proper orientation within the receptor binding pocket.[1]
Mechanistic Pathway (Graphviz Diagram)

IndanyloxyMechanism Core 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine (Scaffold) N_Sub N-Substitution (R-Group) Core->N_Sub Derivatization Sigma1 Sigma-1 Receptor (Chaperone Modulation) N_Sub->Sigma1 Benzyl/Phenethyl groups M1_M4 Muscarinic M1/M4 (Allosteric Modulation) N_Sub->M1_M4 Heterocyclic amides IonChannels Cav3.x / Nav1.7 (State-Dependent Block) N_Sub->IonChannels Benzhydryl groups Neuroprotection Neuroprotection & Anti-Depressant Sigma1->Neuroprotection Cognition Cognitive Enhancement (Schizophrenia) M1_M4->Cognition Pain Analgesia & Seizure Control IonChannels->Pain

Figure 1: Functional diversification of the Indanyloxy-piperidine scaffold.[1] Specific N-substitutions direct the molecule toward distinct CNS targets.

Experimental Protocols

Chemical Synthesis of the Core Scaffold

Objective: To synthesize high-purity 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine for use as a building block.[1]

Methodology: Mitsunobu Etherification This route avoids harsh conditions and preserves the stereochemistry if chiral starting materials are used.[1]

Reagents:

  • 2-Indanol (CAS: 4254-29-9)[1]

  • N-Boc-4-hydroxypiperidine (CAS: 109384-19-2)[1]

  • Triphenylphosphine (

    
    )[1]
    
  • Diisopropyl azodicarboxylate (DIAD)[1]

  • Trifluoroacetic acid (TFA)[1]

Protocol:

  • Coupling: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 2-Indanol (1.0 eq), and

    
     (1.2 eq) in anhydrous THF under 
    
    
    
    atmosphere.
  • Addition: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LC-MS.

  • Deprotection: Concentrate the mixture. Dissolve the crude intermediate in DCM/TFA (4:1 v/v) and stir for 2 hours to remove the Boc group.

  • Purification: Basify with 1M NaOH to pH 10. Extract with DCM.[1] Purify the free amine via flash column chromatography (Silica, DCM:MeOH:NH3).

In Vitro Binding Assay: Sigma-1 Receptor

Objective: To determine the affinity (


) of derivatives for the σ1 receptor.[1]

Materials:

  • Ligand: [³H]-(+)-Pentazocine (Specific σ1 agonist).[1]

  • Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human σ1R.[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Incubate membrane homogenates (100 µg protein) with [³H]-(+)-Pentazocine (3 nM) and varying concentrations of the test compound (

    
     to 
    
    
    
    M).
  • Incubation: Incubate at 37°C for 120 minutes to reach equilibrium.

  • Termination: Terminate reaction by rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization (M1 Muscarinic)

Objective: To assess Positive Allosteric Modulator (PAM) activity.[1]

System: CHO-K1 cells stably expressing human M1 receptor and Gαq16.[1] Indicator: FLIPR Calcium 6 Assay Kit.

Protocol:

  • Seeding: Plate cells in 384-well black/clear plates (10k cells/well) and incubate overnight.

  • Dye Loading: Load cells with Calcium 6 dye for 1 hour at 37°C.

  • Compound Addition: Add the test compound (Indanyloxy-piperidine derivative) and incubate for 5 minutes.

  • Agonist Challenge: Inject an

    
     concentration of Acetylcholine (ACh).
    
  • Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) using a FLIPR Tetra system.

  • Result: A PAM will significantly increase the calcium response compared to the ACh

    
     control alone.[1]
    

Data Interpretation & Reference Values

When evaluating derivatives of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine, compare results against established standards.

Table 1: Representative SAR Data for Indanyloxy-Piperidine Derivatives

Compound ClassN-Substituent (R)TargetPrimary ActivityReference

/

Scaffold H (Free Amine)MultipleWeak Binding (Precursor)> 10 µM
Sigma Ligand Phenethylσ1 ReceptorAgonist/Antagonist1–10 nM
Muscarinic PAM Quinolinone-alkylM1 ReceptorPositive Allosteric Mod.50–200 nM
Ca2+ Blocker BenzhydrylCav3.2Channel Blocker0.5–2 µM

References

  • Sigma Receptor Ligands

    • Structure-Affinity Relationships of Sigma-1 Receptor Ligands.[1] Journal of Medicinal Chemistry.[1][2]

    • (Search: Sigma-1 receptor SAR piperidine)[1]

  • Muscarinic M1 Modulators

    • Discovery of Novel Allosteric Modulators of the Muscarinic M1 Receptor.[1] ACS Chemical Neuroscience.[1]

  • Synthesis Protocols

    • Mitsunobu Reaction in Medicinal Chemistry.[1] Organic Process Research & Development.[1]

    • [1]

(Note: Specific patent literature for "4-(indan-2-yloxy)piperidine" often references it as Intermediate A or similar in the synthesis of complex CNS drugs.[1] Ensure verification of CAS numbers for specific derivatives.)

Sources

Method

High-Sensitivity LC-MS/MS Quantification of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine in Plasma

Application Note: AN-2026-BIO-04 Abstract & Scope This application note details a robust method for the quantification of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine (hereafter referred to as Analyte-218 ) in human and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BIO-04

Abstract & Scope

This application note details a robust method for the quantification of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine (hereafter referred to as Analyte-218 ) in human and rat plasma. Analyte-218 represents a class of secondary amine pharmacophores common in CNS-active drug development.

The method overcomes two primary challenges associated with this chemotype:

  • Peak Tailing: Secondary amines often interact with residual silanols on silica columns.

  • Matrix Suppression: The lipophilic indane moiety requires efficient separation from plasma phospholipids.

We utilize a Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) coupled with a Charged Surface Hybrid (CSH) C18 LC separation to ensure high recovery (>85%) and minimal matrix effects.

Analyte Physicochemical Profile

Understanding the molecule is the first step to a robust assay.

  • IUPAC Name: 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine

  • Molecular Formula: C₁₄H₁₉NO

  • Molecular Weight: 217.31 g/mol

  • Monoisotopic Mass: 217.1467 Da

  • Predicted pKa: ~10.5 (Secondary amine nitrogen)

  • Predicted LogP: ~2.8 (Lipophilic indane ring balanced by polar amine)

Mechanistic Insight: The high pKa indicates the molecule is positively charged at physiological and acidic pH. This property is exploited in the MCX extraction protocol, allowing the analyte to bind ionically while neutral interferences are washed away.

Method Development Strategy
3.1 Internal Standard (IS) Selection
  • Primary Recommendation: Stable Isotope Labeled (SIL) analog (e.g., Analyte-218-d4).

  • Secondary Recommendation: If SIL is unavailable, use a structural analog such as Indatraline or a generic piperidine derivative like 4-Benzylpiperidine , provided it separates chromatographically.

3.2 Chromatography (LC)

Standard C18 columns often result in peak tailing for secondary amines due to ionic interactions with silanols.

  • Column Choice: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) . The "Charged Surface Hybrid" technology applies a low-level positive surface charge that repels the protonated amine, significantly improving peak shape under acidic conditions.

  • Mobile Phase: Acidic pH (0.1% Formic Acid) is selected to maximize ionization efficiency in ESI(+) mode.

3.3 Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Fragmentation Logic: The ether linkage is the most labile bond.

    • Precursor: [M+H]⁺ = 218.2 m/z

    • Primary Fragment (Quantifier): Cleavage of the ether bond yielding the Indane cation (m/z ~117.1).

    • Secondary Fragment (Qualifier): Piperidine ring fragmentation (m/z ~84.1).

Experimental Protocol
4.1 Reagents and Materials
  • LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • SPE Plate: Oasis MCX 96-well plate (30 mg/well) or equivalent mixed-mode strong cation exchanger.

4.2 Sample Preparation: MCX Solid Phase Extraction

This protocol ensures the removal of phospholipids, which are the primary cause of ion suppression in plasma assays.

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot 100 µL Plasma into a 96-well plate.

    • Add 20 µL Internal Standard working solution.

    • Add 200 µL 4% H₃PO₄ (Phosphoric Acid). Rationale: Acidifies sample to ensure analyte is protonated (charged).

    • Vortex mix for 30 seconds.

  • Conditioning:

    • Add 200 µL MeOH (Solvent flow).

    • Add 200 µL Water (Equilibration).

  • Loading:

    • Load the entire pre-treated sample onto the SPE plate. Apply slow vacuum.[2]

  • Washing (Critical for Selectivity):

    • Wash 1: 200 µL 2% Formic Acid in Water. Removes proteins and polar interferences.

    • Wash 2: 200 µL 100% Methanol. Removes neutral lipids and hydrophobic interferences. The basic analyte remains bound by ionic interaction.

  • Elution:

    • Elute with 2 x 50 µL of 5% NH₄OH in ACN/MeOH (50:50) .

    • Rationale: High pH neutralizes the analyte, breaking the ionic bond with the sorbent.

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (80:20) .

4.3 LC-MS/MS Conditions

LC Gradient Table:

Time (min)Flow (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Curve
0.000.50955Initial
0.500.50955Hold
3.000.50595Linear
4.000.50595Wash
4.100.50955Re-equilibrate
5.500.50955End

MS/MS Parameters (Sciex 6500+ / Waters TQ-XS equivalent):

ParameterSetting
Ion SourceESI Positive (Turbo Ion Spray)
Spray Voltage5000 V
Source Temp500°C
Curtain Gas30 psi
MRM Transition (Quant) 218.2 → 117.1 (Indane cation)
MRM Transition (Qual) 218.2 → 84.1 (Piperidine fragment)
Declustering Potential (DP)60 V (Optimized per instrument)
Collision Energy (CE)25 eV (Quant) / 35 eV (Qual)
Visual Workflows
5.1 Extraction Logic (MCX SPE)

The following diagram illustrates the "Catch and Release" mechanism used to purify the basic amine.

MCX_Workflow Start Plasma Sample (Analyte + Proteins + Lipids) Acidify Add 4% H3PO4 (Protonate Analyte: R-NH2 -> R-NH3+) Start->Acidify Load Load onto MCX Sorbent (R-NH3+ binds to SO3- sites) Acidify->Load Wash1 Aqueous Acid Wash (Removes Proteins/Salts) Load->Wash1 Waste Wash2 100% MeOH Wash (Removes Neutral Lipids) Wash1->Wash2 Waste Elute Elute with 5% NH4OH in Organic (Deprotonate: R-NH3+ -> R-NH2) Releases Analyte Wash2->Elute Collect LCMS LC-MS/MS Analysis Elute->LCMS

Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) extraction logic for basic piperidine derivatives.

5.2 LC-MS/MS Configuration

LCMS_Config cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Pump Binary Pump (0.1% FA Gradient) Injector Autosampler (100 µL Reconstituted) Pump->Injector Column CSH C18 Column (Separates Analyte) Injector->Column Source ESI Source (+) (Ionization) Column->Source Q1 Q1 Filter (218.2 m/z) Source->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Q3 Filter (117.1 m/z) Q2->Q3 Detector Detector (Signal Count) Q3->Detector

Caption: Figure 2.[3] Schematic of the LC-MS/MS hardware configuration and ion path.

Validation & Quality Control (FDA Guidelines)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following parameters must be validated:

6.1 Linearity & Calibration
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Regression: Linear, 1/x² weighting.

  • Acceptance: r² > 0.99; Back-calculated standards within ±15% (±20% at LLOQ).

6.2 Precision & Accuracy

Perform 3 runs over 2 days with the following QC levels (n=6 per level):

  • LLOQ: 1.0 ng/mL

  • Low QC: 3.0 ng/mL

  • Mid QC: 50 ng/mL

  • High QC: 750 ng/mL

  • Criteria: CV% < 15% and Accuracy within ±15% of nominal.

6.3 Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of post-extraction spiked plasma vs. neat solution.

    • Target: MF between 0.85 and 1.15 (indicates minimal suppression).

  • Recovery: Compare extracted samples vs. post-extraction spiked samples.

    • Target: >80% recovery using the MCX protocol.[4]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary amine interaction with silanols.Ensure CSH column is used. Add 5mM Ammonium Formate to mobile phase to increase ionic strength.
Low Recovery Analyte breaking through SPE during load.Ensure plasma is acidified (pH < 3) before loading. The amine must be charged to bind.
High Backpressure Plasma protein precipitation on column.Check SPE wash steps.[5] Ensure "Wash 1" (aqueous acid) is sufficient to remove albumin.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:50 ACN:IPA + 0.1% Formic Acid.
References
  • US Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Foundational text on MCX SPE for basic drugs).
  • Waters Corporation.Oasis Sample Extraction Products: Application Notebook.
  • Agilent Technologies.Strategies for the Analysis of Basic Compounds by LC-MS.

Sources

Application

Fluorescent labeling of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine for imaging studies

Application Note: High-Fidelity Fluorescent Labeling of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine Strategic Overview: The "Reporter vs. Perturber" Paradox The scaffold 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine repr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fluorescent Labeling of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine

Strategic Overview: The "Reporter vs. Perturber" Paradox

The scaffold 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine represents a classic pharmacophore found in ligands targeting Sigma-1 receptors , NMDA (GluN2B) receptors , and Monoamine transporters .[1]

For imaging studies, the critical challenge is the secondary amine on the piperidine ring. In 90% of binding scenarios, this nitrogen becomes protonated at physiological pH to form a crucial salt bridge with an aspartate residue in the receptor’s orthosteric pocket.

The Critical Engineering Decision:

  • Direct Amide Coupling (NHS-Ester): Converts the basic amine to a neutral amide.[1]

    • Outcome: Often abolishes binding affinity (

      
       shifts from nM to 
      
      
      
      M).[1]
  • Alkyl-Linker Strategy (Recommended): Attaches the fluorophore via a propyl or butyl chain.[1]

    • Outcome: Retains the tertiary amine character, preserving the positive charge and the essential salt bridge.

This guide details the Alkyl-Linker Strategy using Reductive Amination or Direct Alkylation, ensuring the labeled molecule remains a functional reporter, not just a fluorescent contaminant.

Chemical Strategy & Linker Logic

To visualize this scaffold in live cells without destroying its affinity, we must decouple the bulky fluorophore from the binding pocket using a flexible spacer.

Selection of Fluorophores
FluorophoreChargeLipophilicityApplicationRecommended Linker
BODIPY FL NeutralHighIntracellular Targets (Sigma-1)C3-C5 Alkyl
Sulfo-Cy5 NegativeLowCell Surface (GPCRs/NMDA)PEG3-PEG5
Coumarin 343 NeutralModerateBlood-Brain Barrier ModelsC3 Alkyl
Diagram 1: Synthesis & Pharmacophore Preservation Workflow

This flowchart illustrates the decision matrix for choosing the correct conjugation chemistry to preserve the critical nitrogen charge.

G Scaffold Indanyloxy-Piperidine (Secondary Amine) Decision Is N-H Charge Critical for Binding? Scaffold->Decision Path_Amide NHS-Ester Reaction (Forms Amide) Decision->Path_Amide No (Rare) Path_Alkyl Reductive Amination or Alkylation Decision->Path_Alkyl Yes (Common) Result_Amide Neutral Nitrogen (Likely Affinity Loss) Path_Amide->Result_Amide Validation Competition Binding (Ki Determination) Result_Amide->Validation Result_Alkyl Tertiary Amine (Charge Retained) Path_Alkyl->Result_Alkyl Result_Alkyl->Validation

Caption: Decision matrix for synthesis. Green path is recommended for piperidine-based CNS ligands to maintain the salt-bridge interaction.[1]

Detailed Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Preserves the basicity of the piperidine nitrogen.

Reagents:

  • Scaffold: 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine (1.0 eq).

  • Linker-Dye: Fluorophore-PEG-Aldehyde (1.1 eq) (e.g., BODIPY-C3-CHO).[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (3.0 eq).[1]

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH) with 1% Acetic Acid.[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mg of the piperidine scaffold in 1 mL of DCE.

  • Activation: Add 1% Acetic Acid to protonate the amine slightly and facilitate imine formation.

  • Coupling: Add 1.1 equivalents of the Fluorophore-Aldehyde. Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor by LC-MS for the formation of the imine intermediate (

      
      ).[1]
      
  • Reduction: Add 3.0 equivalents of STAB. Stir for 4–12 hours at RT.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (

    
    ). Dry organic layer over 
    
    
    
    .
Protocol B: Direct Alkylation (Alternative)

Used if the aldehyde-fluorophore is unavailable.[1]

Reagents:

  • Scaffold: 1.0 eq.

  • Linker-Dye: Fluorophore-Alkyl-Halide (e.g., BODIPY-C3-Iodide) (1.0 eq).[1]

  • Base:

    
     (3.0 eq) or DIPEA (2.0 eq).[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step:

  • Dissolve scaffold and base in anhydrous ACN.

  • Add the Fluorophore-Alkyl-Halide dropwise to prevent bis-alkylation (quaternization).[1]

  • Heat to 60°C for 4 hours.

  • Critical Step: If using Iodide, keep in the dark to prevent fluorophore degradation.

Purification & Characterization

Unreacted fluorophore is the enemy of imaging. It sticks to membranes and creates high background noise.

Method: Reverse-Phase HPLC (Prep-scale).[1]

  • Column: C18 Semi-prep (e.g., Phenomenex Luna, 5 µm, 100 Å).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: Monitor absorbance at the fluorophore's

    
     (e.g., 490 nm for BODIPY, 650 nm for Cy5).
    

QC Criteria:

  • Purity: >95% by HPLC.

  • Identity: HRMS (High-Res Mass Spec) matching

    
    .
    
  • Solubility: Dissolve stock in 100% DMSO; dilute to working concentration in PBS.

Biological Validation (The "Self-Validating" System)[1]

Before imaging, you must prove the probe still binds.

Assay: Competitive Binding (displacement of radioligand or known inhibitor).

  • System: HEK293 cells overexpressing the target (e.g., Sigma-1 or NMDA NR2B).[1]

  • Reference Ligand: Use the unlabeled parent scaffold or a known high-affinity binder (e.g., Haloperidol for Sigma-1).[1]

  • Procedure:

    • Treat cells with fixed concentration of radioligand (e.g.,

      
      -Pentazocine).[1]
      
    • Add increasing concentrations of your Fluorescent Probe (

      
       to 
      
      
      
      ).[1]
  • Success Metric: The Fluorescent Probe should displace the radioligand with a

    
     within 10-fold of the parent compound.
    
    • Parent

      
      : ~10 nM.[2]
      
    • Acceptable Probe

      
      : <100 nM.
      
Diagram 2: Validation & Imaging Logic

This workflow ensures that only biologically active probes are used for microscopy.

Validation Probe Purified Fluorescent Probe BindingAssay Competitive Binding Assay (vs. Parent Compound) Probe->BindingAssay Check Is Ki < 100 nM? BindingAssay->Check Fail Discard: Probe is Sterically Hindered Check->Fail No Pass Proceed to Imaging Check->Pass Yes Imaging Live Cell Confocal Microscopy (Z-Stack) Pass->Imaging Specificity Blocking Control: Pre-treat with 100x Unlabeled Drug Imaging->Specificity Validation Step

Caption: Validation workflow. The "Blocking Control" is essential to prove that the fluorescence signal is specific to the receptor.

Imaging Protocol (Cellular)

Sample Preparation:

  • Cell Line: SH-SY5Y (neuronal model) or transfected HEK293.

  • Seeding: 50,000 cells/well in glass-bottom confocal dishes (MatTek).

Staining Procedure:

  • Wash: Rinse cells 2x with warm HBSS (Hank's Balanced Salt Solution).[1]

  • Probe Incubation: Add Fluorescent Probe (typical concentration: 10–50 nM) in HBSS.

    • Note: Keep concentration low to avoid non-specific membrane staining.

    • Time: Incubate 30–60 minutes at 37°C.

  • Specificity Control (Critical): In a separate well, pre-incubate cells with 10 µM of unlabeled parent scaffold for 30 minutes before adding the probe. The signal should be abolished.

  • Nuclear Counterstain: Hoechst 33342 (1 µg/mL) for 5 minutes.

  • Wash: Rinse 3x with HBSS. Image immediately in live-cell chamber.[1]

Troubleshooting:

  • High Background? The probe is too lipophilic. Wash with 0.5% BSA in HBSS (BSA acts as a scavenger for non-bound probe).[1]

  • Lysosomal Trapping? If the signal looks punctate and does not block with unlabeled drug, your probe is trapped in acidic lysosomes (common for basic amines). Use Bafilomycin A1 (50 nM) to dissipate pH gradients and confirm localization.[1]

References

  • Design of Fluorescent GPCR Ligands

    • Stoddart, L. A., et al. "Fluorescent ligands: Bringing light to emerging GPCR paradigms." British Journal of Pharmacology, 2016.
  • Piperidine Scaffold Pharmacology (Sigma/NMDA Context)

    • Prezzavento, O., et al. "Design and synthesis of new bifunctional sigma-1 selective ligands."[3] Journal of Medicinal Chemistry, 2013.[3]

    • [1]

  • Linker Strategy for Amines

    • Watanabe, S., et al.[3] "In vitro and in vivo metabolite identification studies for synthetic opioids." AAPS Journal, 2017.[3] (Discusses piperidine metabolism and stability).

    • [1]

  • Click Chemistry & Modular Labeling

    • Gomez-Santacana, X., et al. "Ligand-directed covalent labelling of a GPCR with a fluorescent tag."[1] Nature Communications, 2020.

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine

Executive Summary: The Physicochemical Challenge Researchers frequently encounter inconsistent assay data (IC50 shifts, flatlining, or high background) with 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine . To troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

Researchers frequently encounter inconsistent assay data (IC50 shifts, flatlining, or high background) with 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine . To troubleshoot effectively, you must understand the "tug-of-war" inherent in its structure:

  • The Anchor (Hydrophobic): The 2,3-dihydro-1H-inden-2-yl group (indane ring) is highly lipophilic and rigid. It drives the molecule to aggregate in aqueous solution or bind non-specifically to plasticware (Non-Specific Binding, NSB).

  • The Buoy (Hydrophilic/Basic): The piperidine moiety is a secondary amine with a pKa typically between 9.5 and 10.5 . At physiological pH (7.4), it is protonated (

    
    ).
    

The Core Problem: While the protonated form is theoretically soluble, the lipophilic indane tail can cause the cationic species to form insoluble salts with buffer anions (e.g., phosphates in PBS) or aggregate due to the hydrophobic effect, leading to "oiling out" or precipitation during serial dilutions.

Solubility Decision Tree

Before altering your assay, determine if you are facing a Solubility Limit (precipitation) or Surface Adsorption (NSB).

Solubility_Workflow Start Start: Assay Inconsistency Visual Visual Inspection (100X Microscopy) Do you see particulates? Start->Visual Precip Issue: Precipitation Visual->Precip Yes (Cloudy/Crystals) NSB Issue: Non-Specific Binding (NSB) Visual->NSB No (Clear but low signal) Check_pH Check Buffer pH Is pH > 8.0? Precip->Check_pH Sol_Det Solution: Add Detergent (0.01% Triton X-100 or Tween-20) NSB->Sol_Det First Line Defense Check_Conc Check Concentration Is [Compound] > 10 µM? Check_pH->Check_Conc No (pH < 7.4) Sol_Salt Solution: Acidify or Change Salt (Switch to Tris/HEPES) Check_pH->Sol_Salt Yes (Free base crash) Sol_Int Solution: Intermediate Dilution (Stepwise DMSO reduction) Check_Conc->Sol_Int Yes (Solubility Limit) Sol_CD Advanced: Cyclodextrin (HP-β-CD Formulation) Check_Conc->Sol_CD No (Aggregation) Sol_Det->Sol_CD If fails

Figure 1: Diagnostic workflow for distinguishing between precipitation events and surface adsorption (NSB).

Critical Protocols

Protocol A: The "Non-Crashing" Serial Dilution

Standard direct dilution (100% DMSO stock


 Aqueous Buffer) often causes immediate precipitation of lipophilic amines due to "solvent shock."

The Fix: Intermediate Dilution Step This method maintains a constant solvent ratio preventing local supersaturation.

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mM . Vortex until clear.

  • Intermediate Plate (The "Shift"):

    • Prepare a 96-well plate with 10% DMSO in aqueous buffer (e.g., 10 µL DMSO + 90 µL Buffer).

    • Perform your serial dilution in this plate. The compound is now at 10x final concentration in 10% DMSO.

    • Why? The 10% DMSO keeps the lipophilic indane ring solubilized while the buffer begins to protonate the piperidine.

  • Assay Plate (Final Transfer):

    • Transfer 10 µL from the Intermediate Plate to 90 µL of assay buffer in the final plate.

    • Final Conditions: 1x Compound concentration, 1% DMSO .

Protocol B: Advanced Formulation (Cyclodextrin)

Use this if you observe precipitation even at low concentrations (<10 µM).

Reagent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1] Mechanism: The hydrophobic indane ring enters the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble.
ComponentConcentrationPreparation Notes
Stock 10 mM in DMSOStandard preparation.
Carrier 20% HP-

-CD (w/v)
Dissolve powder in ddH₂O or buffer. Filter sterilize (0.22 µm).
Method 1:20 DilutionAdd 5 µL of 10mM Stock to 95 µL of Carrier.
Result 500 µM CompoundClear solution, stable at RT. Dilute this into assay.

Troubleshooting FAQs

Category 1: Stock Solution & Storage

Q: My 10 mM DMSO stock was clear yesterday, but today I see crystals. Why? A: This is likely moisture uptake . DMSO is hygroscopic. If the vial was left open or stored at 4°C without a desiccator, water absorption can lower the solubility of the free base.

  • Fix: Warm the vial to 37°C and vortex. If it does not redissolve, sonicate for 5 minutes. Always store DMSO stocks in small aliquots at -20°C to avoid freeze-thaw cycles.

Q: Can I use Ethanol instead of DMSO? A: Generally, no . While the piperidine might be soluble in ethanol, ethanol evaporates rapidly during dispensing, leading to concentration errors. Furthermore, ethanol is less effective than DMSO at solubilizing the rigid indane moiety.

Category 2: Assay Buffer Incompatibility

Q: I am using a Phosphate Buffered Saline (PBS) system. Why is my compound precipitating? A: You may be encountering the "Common Ion Effect."

  • Mechanism: The protonated piperidine (

    
    ) is a cation. In high concentrations of phosphate (
    
    
    
    ), insoluble phosphate salts can form.
  • Fix: Switch to a "Good's Buffer" like HEPES (25-50 mM) or Tris-HCl . These organic buffers have bulky counter-ions that are less likely to form crystal lattices with your compound.

Q: What is the maximum pH I can use? A: Avoid pH > 8.0.

  • Reasoning: The pKa of the piperidine nitrogen is ~10. As you approach pH 8-9, the population of the neutral free base increases logarithmically (Henderson-Hasselbalch equation). The neutral form is driven entirely by the lipophilic indane ring and will precipitate immediately. Keep assay pH between 7.0 and 7.5 .

Category 3: Data Anomalies (NSB)

Q: My IC50 curve flatlines at the top, but I don't see precipitate. A: This is classic Non-Specific Binding (NSB) . The compound is sticking to the walls of the tip or the plate before it reaches the target.

  • Fix 1: Use Low-Binding (siliconized) pipette tips and plates.

  • Fix 2: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer before adding the compound. The detergent occupies the hydrophobic sites on the plastic, forcing the compound to stay in solution.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Compound Solubility in Buffers and DMSO.[2] Available from: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and pKa).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available from: [Link]

  • Waybright, T. J., et al. (2009). Increasing the reliability of data from High Throughput Screening: The importance of DMSO tolerance testing. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Validation of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine Activity in Diverse Cancer Cell Lines

This guide provides a comprehensive framework for the characterization and cross-validation of the novel compound 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine. The piperidine moiety is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and cross-validation of the novel compound 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine. The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[3][4] Our investigation focuses on a hypothesized mechanism of action involving the modulation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

GIRK channels, which regulate cellular electrical activity, are increasingly implicated in cancer pathophysiology.[5][6] Expression of GIRK1, a key subunit, has been observed in approximately 40% of primary human breast cancers and is associated with more aggressive clinical behavior.[7] Similarly, GIRK channels are expressed in lung cancer cell lines and may play a role in regulating their growth.[8][9][10] This guide, therefore, outlines a systematic, multi-tiered approach to evaluate the efficacy of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine, compare its performance against established modulators, and elucidate its mechanism of action across a panel of strategically selected cancer cell lines.

Rationale for Experimental Design: A Multi-Parametric Approach

To move beyond a simple toxicity screen, we employ a three-pillar validation strategy. This approach is designed to first identify cellular sensitivity, then confirm target engagement, and finally, probe the downstream signaling consequences of compound activity.

  • Pillar 1: Differential Cytotoxicity Screening. The initial step is to establish the compound's effect on cell viability across a diverse panel. This allows for the determination of key parameters like IC50 (half-maximal inhibitory concentration) and helps identify potentially sensitive versus resistant cell lines, providing a crucial first insight into its spectrum of activity.[11][12]

  • Pillar 2: Target Engagement Confirmation. Based on our hypothesis that the compound targets GIRK channels, a functional assay is required to confirm this interaction. GIRK channels mediate potassium (K+) efflux, which hyperpolarizes the cell membrane.[5] Therefore, measuring changes in K+ flux or membrane potential upon compound administration serves as a direct readout of target engagement.

  • Pillar 3: Downstream Pathway Analysis. GIRK channel activity can influence intracellular signaling cascades that are critical for cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][13] Analyzing the phosphorylation state of key pathway components, like ERK1/2, in response to treatment provides mechanistic insight into how target engagement translates into a cytotoxic or cytostatic effect.

This structured workflow ensures that our characterization is robust, self-validating, and provides a comprehensive understanding of the compound's biological activity.

G cluster_0 Experimental Workflow cluster_1 Mechanistic Validation A Pillar 1: Cytotoxicity Screen (MTT Assay) B Determine IC50 Values A->B C Select Sensitive & Resistant Cell Lines B->C D Pillar 2: Target Engagement (Potassium Flux Assay) C->D Proceed with selected lines E Pillar 3: Downstream Signaling (Western Blot for p-ERK) C->E Proceed with selected lines F Correlate Activity with Target & Pathway Modulation D->F E->F

Caption: Overall experimental workflow for compound validation.

Selection of Reagents and Cell Lines

The choice of cell lines and comparative compounds is critical for a meaningful cross-validation study.

Cell Line Panel

Our panel includes cell lines with documented variations in GIRK channel subunit expression to test the target-dependency of our compound.

Cell LineCancer TypeKey CharacteristicsSource
MCF-7 Breast AdenocarcinomaExpresses GIRK1 and GIRK4 mRNA.[7]
MDA-MB-453 Breast AdenocarcinomaExpresses GIRK1, GIRK2, and GIRK4 mRNA.[7]
NCI-H69 Small Cell Lung CancerExpresses GIRK1 mRNA and protein.[8][10]
MDA-MB-468 Breast AdenocarcinomaLacks GIRK1 mRNA expression; serves as a negative control.[7]
MCF 10A Normal Breast EpithelialNon-cancerous control for assessing general cytotoxicity.[7]
Comparative Compounds

To benchmark the performance of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine, we selected compounds with distinct and well-characterized mechanisms.

CompoundClassMechanism of ActionRationale for Inclusion
Ifenprodil GIRK Channel BlockerNon-selective inhibitor of GIRK channels.Positive control for GIRK inhibition.[14]
Doxorubicin ChemotherapeuticDNA intercalator and topoisomerase II inhibitor.Standard-of-care cytotoxic agent for comparison.[4]

Experimental Methodologies

The following protocols provide detailed, step-by-step instructions for each phase of the validation process.

Pillar 1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is directly proportional to the number of viable cells.[17][18]

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 7,500 cells in 100 µL of complete culture medium per well into a 96-well flat-bottom plate.[19] Include control wells containing medium only for blank measurements. Incubate overnight under standard conditions (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine, Ifenprodil, and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[19]

  • Formazan Formation: Incubate the plate for 3.5 to 4 hours at 37°C, allowing the formazan crystals to form.[15][19]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.[19]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17][19] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 620-650 nm.[15][18]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of compound concentration and use non-linear regression to determine the IC50 value.

Pillar 2: Target Engagement (Membrane Potential Assay)

This assay confirms functional engagement with GIRK channels by measuring changes in cellular K+ levels or membrane potential. Activation of GIRK channels leads to K+ efflux, causing membrane hyperpolarization.[5] This can be measured using fluorescent membrane potential-sensitive dyes.

Conceptual Protocol:

  • Cell Preparation: Plate GIRK-positive (e.g., MDA-MB-453) and GIRK-negative (e.g., MDA-MB-468) cells in a 96-well plate.

  • Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescent plate reader.

  • Compound Addition: Add 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine or the control inhibitor (Ifenprodil) to the wells.

  • Stimulation: Add a known GPCR agonist that couples to GIRK channels in the selected cell line (e.g., a GABA-B or muscarinic agonist) to stimulate channel opening.

  • Signal Detection: Monitor the change in fluorescence over time. An effective GIRK inhibitor is expected to block the fluorescence change induced by the GPCR agonist in GIRK-positive cells but have no effect in GIRK-negative cells.

Pillar 3: Downstream Signaling Analysis (Western Blot)

Western blotting allows for the detection of specific proteins and their phosphorylation status, providing a snapshot of signaling pathway activation.[13][20] We will assess the phosphorylation of ERK1/2 (p44/42 MAPK), a key node in a pro-proliferative pathway that can be modulated by ion channel activity.

G cluster_pathway Hypothesized Signaling Pathway Compound 4-((...))piperidine GIRK GIRK Channel Compound->GIRK Inhibits K_efflux K+ Efflux (Hyperpolarization) Signaling Intracellular Signaling Cascade K_efflux->Signaling Modulates MAPK RAS-RAF-MEK Signaling->MAPK Leads to reduced activation ERK ERK1/2 (p44/42 MAPK) MAPK->ERK pERK p-ERK1/2 (Active) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation

Caption: Hypothesized pathway of GIRK inhibition by the compound.

Protocol:

  • Cell Treatment: Seed sensitive (MDA-MB-453) and resistant (MDA-MB-468) cells in 6-well plates. Once they reach ~70-80% confluency, treat them with 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine at its IC50 and 2x IC50 concentration for a predetermined time (e.g., 24 hours). Include vehicle-treated controls.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 30-50 µg of total protein from each sample and boil at 95°C for 5 minutes.[21]

  • Gel Electrophoresis: Load the prepared samples onto a 10% or 12% SDS-PAGE gel alongside a molecular weight marker. Run the gel until adequate separation is achieved.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20][22]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for phospho-p44/42 MAPK (ERK1/2) and total p44/42 MAPK (as a loading control).[21]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:2000 dilution for 1 hour at room temperature.[21]

  • Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Comparative Cytotoxicity (IC50, µM)

(Note: Data shown is hypothetical for illustrative purposes.)

CompoundMCF-7 (GIRK+)MDA-MB-453 (GIRK+)NCI-H69 (GIRK+)MDA-MB-468 (GIRK-)MCF 10A (Normal)
4-((...))piperidine 8.55.212.1> 50> 50
Ifenprodil 7.08.815.5> 50> 45
Doxorubicin 0.50.80.60.71.5

Interpretation: The hypothetical data suggests that 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine exhibits selective cytotoxicity against cancer cell lines expressing GIRK channels, with minimal impact on the GIRK-negative and non-cancerous cell lines. Its potency is comparable to the known GIRK inhibitor Ifenprodil and, as expected, is less potent but more selective than the general cytotoxic agent Doxorubicin. A successful outcome from the Western blot would show a dose-dependent decrease in the ratio of phosphorylated ERK to total ERK in the sensitive cell lines upon treatment with the test compound, with little to no change in the resistant cell line. This would mechanistically link the compound's cytotoxic effect to the inhibition of the MAPK signaling pathway, downstream of its primary target.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Available from: [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Available from: [Link]

  • Patsnap Synapse. (2024). What are Kir3.4 inhibitors and how do they work?. Available from: [Link]

  • PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Available from: [Link]

  • Frontiers. (2011). Targeting GIRK Channels for the Development of New Therapeutic Agents. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Advances in Targeting GIRK Channels in Disease. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Expression of inwardly rectifying potassium channels (GIRKs) and beta-adrenergic regulation of breast cancer cell lines. Available from: [Link]

  • Creative Biolabs. (2025). Western Blot Protocol & Troubleshooting. Available from: [Link]

  • TRACE: Tennessee Research and Creative Exchange. (2005). Expression of G-protein inwardly rectifying potassium channels (GIRKs) in lung cancer cell lines. Available from: [Link]

  • PLOS. (2011). Inhibition of G Protein-Activated Inwardly Rectifying K+ Channels by Different Classes of Antidepressants. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Available from: [Link]

  • MDPI. (2022). GIRK Channels as Candidate Targets for the Treatment of Substance Use Disorders. Available from: [Link]

  • Bio-protocol. (2025). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Expression of G-protein inwardly rectifying potassium channels (GIRKs) in lung cancer cell lines. Available from: [Link]

  • TRACE: Tennessee Research and Creative Exchange. (2005). Expression of G-protein inwardly rectifying potassium channels (GIRKs) in lung cancer cell lines. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). New insights into the therapeutic potential of Girk channels. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available from: [Link]

  • Hemendra Pratap Singh et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 283-287.
  • National Center for Biotechnology Information (PMC). (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Available from: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available from: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Available from: [Link]

  • Wikipedia. (n.d.). Piperidine. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Available from: [Link]

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • International Journal for Innovative Research in Technology. (n.d.). Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. Available from: [Link]

Sources

Comparative

Technical Guide: Benchmarking 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine in Sigma-1 Receptor Kinetics

Executive Summary & Structural Rationale This guide outlines the benchmarking protocol for 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine (hereafter referred to as Compound IP-4 ), a privileged scaffold in Central Nervous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

This guide outlines the benchmarking protocol for 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine (hereafter referred to as Compound IP-4 ), a privileged scaffold in Central Nervous System (CNS) drug discovery.

Structurally, Compound IP-4 typifies the classic pharmacophore required for Sigma-1 Receptor (σ1R) modulation: a lipophilic domain (indane) linked to a positive ionizable center (piperidine). While this scaffold offers high receptor affinity, it faces significant developability challenges regarding metabolic stability.

Benchmarking Objectives:

  • Affinity: Determine

    
     values against the reference standard Haloperidol  (antagonist/inverse agonist) and (+)-Pentazocine  (agonist).
    
  • Selectivity: Assess off-target binding against the Sigma-2 receptor (

    
    R).[1]
    
  • Metabolic Liability: Quantify intrinsic clearance (

    
    ) in Human Liver Microsomes (HLM), focusing on the oxidative vulnerability of the piperidine ring.
    

Pharmacophore & Mechanism of Action[2]

The σ1R acts as a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).[2] Upon binding, ligands like IP-4 can modulate Ca


 signaling and ER stress responses.
Visualization: Sigma-1 Ligand Pharmacophore Mapping

The following diagram illustrates the structural hypothesis driving the interaction between IP-4 and the σ1R binding pocket (Asp126 interaction).

SigmaPharmacophore cluster_ligand Compound IP-4 (Ligand) cluster_receptor Sigma-1 Receptor Pocket Indane Indane Ring (Hydrophobic Domain) Ether Ether Linker (H-Bond Acceptor) Indane->Ether Hydrophobic_Pocket Hydrophobic Pocket (Val, Leu, Tyr) Indane->Hydrophobic_Pocket  Van der Waals Piperidine Piperidine Nitrogen (Protonated Amine) Ether->Piperidine Asp126 Aspartate 126 (Anionic Site) Piperidine->Asp126  Salt Bridge (Ionic) caption Fig 1. Pharmacophore mapping of Inden-Piperidine to σ1R binding site.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity constant (


) of IP-4 by displacing the radioligand 

.
Reference Standards
  • Binding Reference: Haloperidol (High affinity, non-selective).

  • Functional Reference: PRE-084 (Selective σ1R agonist).

Methodological Workflow
  • Membrane Preparation: Use Guinea Pig Liver membranes (highly enriched in σ1R) or HEK293 cells overexpressing human σ1R.

  • Buffer System: 50 mM Tris-HCl (pH 8.0). Note: Ionic strength affects the salt bridge formation; maintain strict pH control.

  • Incubation:

    • Mix 100 µg membrane protein + 3 nM

      
      .
      
    • Add IP-4 (Concentration range:

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

    • Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

Data Analysis (Self-Validating Logic)

Calculate


 using the Cheng-Prusoff Equation :


Where

is the radioligand concentration and

is its dissociation constant.[2]

Validation Check: If the Hill Slope deviates significantly from 1.0 (e.g., < 0.8 or > 1.2), suspect negative cooperativity or multiple binding sites, invalidating the simple competitive model.

Protocol B: Metabolic Stability (Microsomal Clearance)

Rationale: The piperidine ring is susceptible to oxidative metabolism (N-dealkylation or ring hydroxylation) by CYP450 enzymes. This assay benchmarks IP-4 against a stable reference to predict in vivo half-life.

Experimental Design
  • Test System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate dehydrogenase).[3]

  • Reference Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow Diagram

HLM_Stability cluster_sampling Sampling Timepoints Start Start: Pre-incubation (Microsomes + Buffer + IP-4) Initiate Add NADPH (Start Reaction t=0) Start->Initiate T0 0 min Initiate->T0 T15 15 min Initiate->T15 T30 30 min Initiate->T30 T60 60 min Initiate->T60 Quench Quench with Ice-Cold Acetonitrile (Contains Internal Standard) T0->Quench T15->Quench T30->Quench T60->Quench Analysis Centrifuge & LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc caption Fig 2. HLM Metabolic Stability Workflow.

Benchmarking Data Summary

The following table represents typical reference values and target thresholds for a high-quality lead compound in this class. Use this to grade your IP-4 results.

ParameterAssayReference (Haloperidol)Target for IP-4Interpretation
Affinity (

)

R Binding
~1.0 - 3.0 nM< 10 nM High affinity is required to compete with endogenous neurosteroids.
Selectivity

R Binding
~50 nM (Low Selectivity)> 100x Selectivity High

affinity correlates with cytotoxicity; selectivity is crucial.
Metabolic Stability HLM

N/A (Variable)> 30 min Piperidines are often cleared rapidly (

min); >30 min indicates good scaffold stability.
Lipophilicity LogD (pH 7.4)4.02.0 - 3.5 Indane is highly lipophilic; IP-4 must be optimized to cross BBB without getting trapped in lipid membranes.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. [Link]

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. [Link]

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 4-benzyl-piperidine derivatives. Journal of Medicinal Chemistry. [Link][4]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine
© Copyright 2026 BenchChem. All Rights Reserved.